4-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine
Description
Chemical Structure: The compound features a triazolo-thiadiazole core fused with a phenylamine group substituted at the 6-position and a methyl group at the 3-position (Fig. 1). Its molecular formula is C₁₀H₉N₅S, with a molecular weight of 261.3 g/mol .
Synthesis: Typically synthesized via condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with aromatic acids in the presence of polyphosphoric acid (PPA) or phosphorous oxychloride (POCl₃) . Microwave-assisted methods have also been reported to enhance yields and reduce reaction times .
Pharmacological Relevance: Exhibits diverse biological activities, including anticancer, antimicrobial, and antioxidant properties, attributed to its fused heterocyclic scaffold and substituent flexibility .
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZZPZBMJBFRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . These reactions are usually carried out under reflux conditions in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of the triazolo-thiadiazole scaffold exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that compounds containing the triazolo-thiadiazole moiety possess moderate to good antibacterial effects against various pathogens such as Escherichia coli and Staphylococcus aureus . The disc diffusion method has been employed to evaluate these activities quantitatively.
- Antifungal Activity : The compound has also been tested against fungal strains like Pyricularia oryzae, showing promising results that suggest it could be a candidate for antifungal drug development .
Anticonvulsant Effects
The 1,3,4-thiadiazole scaffold is recognized for its anticonvulsant properties. Compounds derived from this scaffold have been evaluated for their efficacy in seizure models:
- In Vivo Studies : In studies utilizing pentylenetetrazole (PTZ) and maximal electroshock (MES) models, certain derivatives exhibited significant anticonvulsant activity with reduced toxicity . This suggests potential therapeutic applications in epilepsy management.
Case Studies
-
Synthesis and Evaluation of Derivatives :
A study synthesized a series of triazolo-thiadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using techniques such as IR and NMR spectroscopy. The results indicated that modifications to the thiadiazole ring could enhance antimicrobial and anticonvulsant properties . -
Molecular Docking Studies :
Molecular docking studies targeting voltage-gated sodium channels have been conducted to predict the binding affinity of these compounds. This computational approach aids in understanding the mechanism of action and optimizing lead compounds for further development .
Summary of Findings
| Biological Activity | Target Organisms/Conditions | Observed Effects |
|---|---|---|
| Antibacterial | Escherichia coli, Staphylococcus aureus | Moderate to good inhibition |
| Antifungal | Pyricularia oryzae | Promising antifungal activity |
| Anticonvulsant | PTZ and MES models | Significant seizure inhibition with low toxicity |
Mechanism of Action
The mechanism of action of 4-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with different target receptors is crucial for its bioactivity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural modifications in analogues include substitutions on the triazolo-thiadiazole core (e.g., aryl, halogen, alkoxy groups) and variations in the phenylamine moiety.
Table 1: Structural and Physical Properties of Selected Analogues
*Note: Yields estimated from similar synthetic routes.
Key Observations :
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 7c) enhance TNF-α inhibition, likely due to improved receptor binding .
- Indole derivatives (e.g., 5a) show potent anticancer activity via Bcl-2 targeting, suggesting scaffold versatility .
- Iodophenol substituents (e.g., 4-CMI) optimize heparanase inhibition, critical for antimetastatic effects .
Biological Activity
The compound 4-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine is a member of the triazole-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-urease agent and its broader antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring fused with a thiadiazole ring, which is known to enhance biological activity through various mechanisms.
Urease Inhibition
Recent studies have highlighted the compound's significant inhibitory effect on urease enzymes. Urease plays a crucial role in the virulence of urease-positive microorganisms. The inhibition of urease activity is considered a viable strategy to mitigate infections caused by these pathogens.
In a study evaluating a series of triazolo-thiadiazole derivatives, the compound exhibited an IC50 value ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM , outperforming thiourea (IC50 = 22.54 ± 2.34 µM) as a positive control . The most effective derivative in this series was noted to be 6l , which contains chlorine substitutions that enhance lipophilicity and steric hindrance.
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various microbial strains. The results indicated that derivatives with chlorine substitutions showed potent activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Study 1: Anti-Urease Properties
A study focused on synthesizing novel triazolo-thiadiazole derivatives reported comprehensive kinetic studies on the most active compounds. These studies revealed that the compound acts as a competitive inhibitor with a value of 1.37 µM , indicating strong binding affinity to the urease active site .
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of various synthesized derivatives of the triazolo-thiadiazole scaffold. Compounds demonstrated good antibacterial activity at MIC values between 16–31.25 µg/mL , while antifungal activity was moderate . The presence of specific substituents on the thiadiazole ring was correlated with enhanced biological activity.
Summary of Biological Activities
Q & A
Basic Research Questions
What are the optimized synthetic routes for 4-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine?
The synthesis typically involves cyclization of 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiol precursors under acidic or basic conditions. For example:
- Step 1 : React 4-(methyl)phenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate.
- Step 2 : Cyclize the intermediate in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the triazolothiadiazole core .
- Step 3 : Introduce the phenylamine group via nucleophilic substitution or coupling reactions.
Key Conditions : Use anhydrous solvents (e.g., DMF, toluene) and temperatures between 80–120°C to optimize yield (reported 60–75% in analogous syntheses) .
Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at position 3, phenylamine at position 6). Aromatic protons typically appear at δ 7.2–8.1 ppm, while NH₂ groups show broad signals near δ 5.5–6.0 ppm .
- X-ray Crystallography : Resolve the fused triazole-thiadiazole ring system and bond angles. For example, the C–N bond lengths in analogous compounds range from 1.32–1.38 Å, confirming sp² hybridization .
- Elemental Analysis : Validate purity (>95%) and molecular formula (e.g., C₁₀H₉N₅S requires C 51.9%, H 3.9%, N 30.3%) .
What preliminary biological assays are recommended for screening bioactivity?
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Candida albicans or Staphylococcus aureus. Analogous triazolothiadiazoles show MIC values of 8–32 µg/mL .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Structural analogs exhibit IC₅₀ values of 10–50 µM .
- Enzyme Inhibition : Test against cytochrome P450 enzymes (e.g., 14α-demethylase) using fluorometric assays .
Advanced Research Questions
How to design molecular docking studies to identify potential biological targets?
- Target Selection : Prioritize enzymes with known triazolothiadiazole interactions (e.g., fungal 14α-demethylase [PDB:3LD6] or human kinase targets).
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes to cover active sites (e.g., 20 × 20 × 20 ų).
- Validation : Compare binding energies (ΔG) with reference inhibitors (e.g., fluconazole for 3LD6). Analogous compounds show ΔG values of −8.5 to −10.2 kcal/mol .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
How to resolve contradictions in bioactivity data across studies?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity. Impurities >5% can skew IC₅₀ values .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration). For example, MCF-7 cells grown in 10% FBS vs. 5% FBS may show 2-fold differences in IC₅₀ .
- Structural Confounders : Compare substituent effects. A methyl group at position 3 enhances antifungal activity but reduces solubility, impacting bioavailability .
What strategies optimize structure-activity relationship (SAR) studies for this scaffold?
-
Substituent Libraries : Synthesize derivatives with varied groups at positions 3 and 6 (e.g., halogens, methoxy, or alkyl chains).
-
Key Findings :
Substituent (Position 6) Bioactivity Trend Reference Phenylamine Enhanced antifungal Trifluoromethyl Improved kinase inhibition Methoxyphenyl Reduced cytotoxicity -
Computational Modeling : Use QSAR models (e.g., CoMFA) to predict logP and pKa values. ClogP >3.0 correlates with membrane permeability .
How to assess compound stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS. Triazolothiadiazoles are stable at pH 5–7 but hydrolyze rapidly in acidic conditions (<pH 3) .
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (Td >200°C for most analogs) .
- Light Sensitivity : Store in amber vials; UV-Vis spectra (λmax ~270 nm) show <5% degradation after 7 days under ambient light .
What experimental designs mitigate batch-to-batch variability in synthesis?
-
Process Controls :
- Use anhydrous solvents (Karl Fischer titration for H₂O <0.01%).
- Standardize reaction times (±5 mins) and cooling rates (2°C/min) during crystallization .
-
Quality Metrics :
Parameter Acceptance Criteria Purity (HPLC) ≥95% Yield 60–75% Residual Solvents <500 ppm (ICH guidelines)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
